molecular formula C6H13FN2O2S B12974868 4-(Aminomethyl)piperidine-1-sulfonyl fluoride

4-(Aminomethyl)piperidine-1-sulfonyl fluoride

Cat. No.: B12974868
M. Wt: 196.25 g/mol
InChI Key: YMUVVHWADFCZNQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine-1-sulfonyl fluoride is an organic compound with the molecular formula C6H14FN2O2S. It is a white to off-white solid that is typically used as a reagent in organic synthesis. This compound is known for its unique structure, which includes an aminomethyl group attached to a piperidine ring, and a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with sulfonyl fluoride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The aminomethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-(Aminomethyl)piperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can react with nucleophiles, such as amino acids in proteins, to form stable sulfonamide bonds. This reactivity makes the compound useful in modifying biomolecules and designing enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

4-(Aminomethyl)piperidine-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

    4-(Aminomethyl)piperidine-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-(Aminomethyl)piperidine-1-sulfonyl bromide: Similar structure but with a bromide group instead of fluoride.

    4-(Aminomethyl)piperidine-1-sulfonyl iodide: Similar structure but with an iodide group instead of fluoride.

The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain synthetic and biological applications.

Properties

Molecular Formula

C6H13FN2O2S

Molecular Weight

196.25 g/mol

IUPAC Name

4-(aminomethyl)piperidine-1-sulfonyl fluoride

InChI

InChI=1S/C6H13FN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-5,8H2

InChI Key

YMUVVHWADFCZNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)F

Origin of Product

United States

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